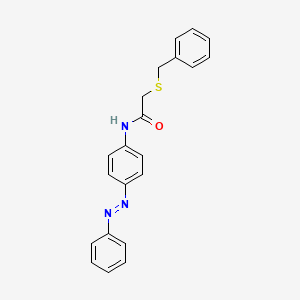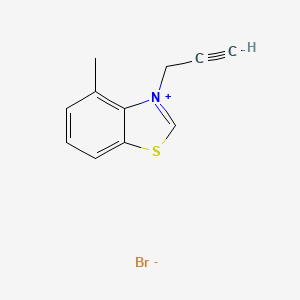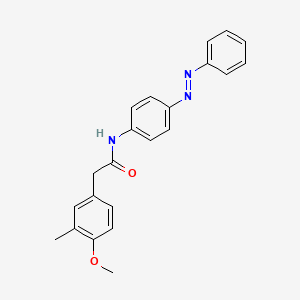
tert-Butyl 4-(methylsulfanyl)benzene-1-carboperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(methylsulfanyl)benzene-1-carboperoxoate is an organic compound that features a tert-butyl group, a methylsulfanyl group, and a benzene ring with a carboperoxoate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(methylsulfanyl)benzene-1-carboperoxoate typically involves the reaction of tert-butylbenzene with methylsulfanylbenzene under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. For example, the reaction can be carried out in the presence of anhydrous aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-(methylsulfanyl)benzene-1-carboperoxoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboperoxoate group to a hydroxyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 4-(methylsulfanyl)benzene-1-carboperoxoate is used as a precursor for the synthesis of various organic compounds
Biology
In biological research, this compound can be used as a probe to study the effects of oxidative stress on cellular components. Its ability to undergo oxidation reactions makes it useful for investigating the mechanisms of oxidative damage in biological systems.
Medicine
In medicine, this compound may have potential applications as an antioxidant or as a component in drug formulations. Its ability to scavenge free radicals can be explored for therapeutic purposes.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(methylsulfanyl)benzene-1-carboperoxoate involves its ability to undergo oxidation and reduction reactions. The molecular targets include cellular components such as lipids, proteins, and nucleic acids. The pathways involved in its action include the generation of reactive oxygen species and the subsequent oxidative damage to cellular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group, used as a precursor in organic synthesis.
4-tert-Butylbenzenethiol: A compound with a thiol group, used in the synthesis of sulfur-containing organic compounds.
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: A compound with a piperidine ring, used in medicinal chemistry.
Uniqueness
tert-Butyl 4-(methylsulfanyl)benzene-1-carboperoxoate is unique due to the presence of the carboperoxoate functional group, which imparts distinct reactivity and potential applications. Its ability to undergo oxidation and reduction reactions sets it apart from other similar compounds, making it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
88985-87-9 |
|---|---|
Formule moléculaire |
C12H16O3S |
Poids moléculaire |
240.32 g/mol |
Nom IUPAC |
tert-butyl 4-methylsulfanylbenzenecarboperoxoate |
InChI |
InChI=1S/C12H16O3S/c1-12(2,3)15-14-11(13)9-5-7-10(16-4)8-6-9/h5-8H,1-4H3 |
Clé InChI |
BBARGXJQAKYCAD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC(=O)C1=CC=C(C=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B14142263.png)


![N'-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide](/img/structure/B14142284.png)
![8-{(2E)-2-[1-(2-bromoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(1-phenylethyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B14142285.png)



![2-(3,4-dimethoxyphenyl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B14142318.png)

![Bis[bis(trimethylsilyl)amino]manganese](/img/structure/B14142325.png)
![[(E)-7-hydroxyhept-1-enyl]boronic acid](/img/structure/B14142327.png)

